(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA
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Overview
Description
(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA is a polyol.
Scientific Research Applications
Volatile Polyenes in Brown Algae
Research on the brown alga Sargassum thunbergii revealed the presence of volatile polyenes, including compounds related to (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA. These polyenes were identified using GC-MS and NMR spectra, marking a significant finding in the study of brown algae chemistry (Lu et al., 2018).
Synthesis of Polyunsaturated Fatty Acids
A study focused on the synthesis of polyunsaturated fatty acids containing sulfur or oxygen atoms, derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This research has implications for understanding the modifications and applications of compounds related to this compound (Flock et al., 1999).
Biochemical Effects of Related Compounds
A study investigated the biochemical effects of pent-4-enoic acid and related non-hypoglycemic fatty acids, focusing on the effects of their CoA esters on enzymes involved in fatty acid oxidation. This research provides insight into the metabolic pathways and enzyme interactions of compounds similar to this compound (Holland et al., 1973).
Oleanane Triterpenoid Esters in Plants
A study on Tagetes erecta, a plant species, isolated oleanane-type triterpenoid esters. These compounds, including structures related to this compound, show the diversity and complexity of plant biochemistry (Faizi & Naz, 2004).
Enoyl-CoA Hydratase in Fatty Acid Metabolism
Research on enoyl-CoA hydratase, an enzyme involved in fatty acid metabolism, has revealed its role in catalyzing the hydration of trans-2-enoyl-CoA to 3-hydroxyacyl-CoA. This is relevant to understanding the metabolic pathways of compounds like this compound (Tsuchida et al., 2011).
Properties
Molecular Formula |
C45H72N7O18P3S |
---|---|
Molecular Weight |
1124.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosa-6,9,12,15,18-pentaenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-34,38-40,44,53,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t33?,34-,38-,39-,40?,44-/m1/s1 |
InChI Key |
NNEPPYNERZEJEE-QRAYRNKWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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